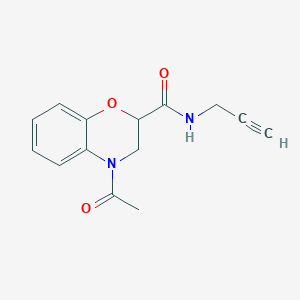
5-bromo-N-prop-2-ynylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-prop-2-ynylpyridine-3-carboxamide, also known as Br-PYCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a pyridine derivative that contains a bromine atom, a prop-2-ynyl group, and a carboxamide group.
Mechanism of Action
5-bromo-N-prop-2-ynylpyridine-3-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate from ATP to the target protein. This results in the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects
5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-prop-2-ynylpyridine-3-carboxamide inhibits the growth of cancer cells and induces apoptosis. Additionally, 5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been shown to reduce the migration and invasion of cancer cells. In vivo studies have demonstrated that 5-bromo-N-prop-2-ynylpyridine-3-carboxamide can inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
5-bromo-N-prop-2-ynylpyridine-3-carboxamide is a potent and selective inhibitor of CK2, making it a valuable tool for studying the functions of CK2 in different cellular processes. However, one limitation of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and potency. Additionally, the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in vivo may be limited by its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide. Another potential direction is the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in combination with other inhibitors to target multiple signaling pathways involved in cancer progression. Additionally, the use of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide in animal models of other diseases such as inflammation and neurodegenerative disorders may provide further insights into the role of CK2 in these processes.
Synthesis Methods
The synthesis of 5-bromo-N-prop-2-ynylpyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then heated under reflux for several hours to yield 5-bromo-N-prop-2-ynylpyridine-3-carboxamide as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
5-bromo-N-prop-2-ynylpyridine-3-carboxamide has been used in various scientific research applications, including as a tool for studying the functions of protein kinases. Protein kinases are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. 5-bromo-N-prop-2-ynylpyridine-3-carboxamide is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell proliferation and survival. By inhibiting CK2, 5-bromo-N-prop-2-ynylpyridine-3-carboxamide can be used to study the role of CK2 in different cellular processes and to identify potential therapeutic targets for diseases such as cancer.
properties
IUPAC Name |
5-bromo-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h1,4-6H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIJUOHSNSXFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-ynylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


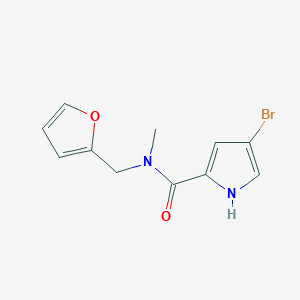
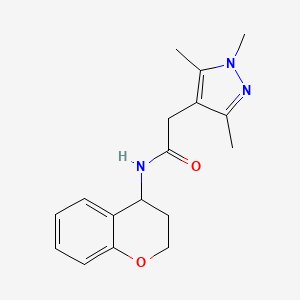

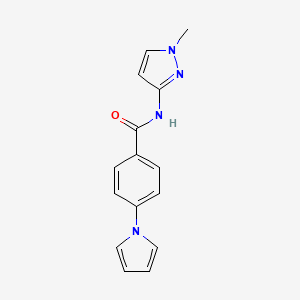
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
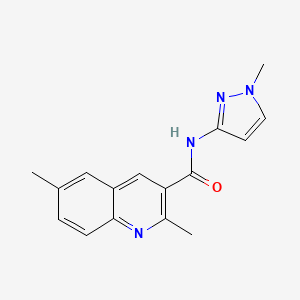
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
